![molecular formula C45H37ClP2Ru B12353798 Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- is an organoruthenium compound known for its stability and versatility in various chemical reactions. This compound is characterized by its half-sandwich structure, where the ruthenium center is coordinated to an indenyl ligand and two triphenylphosphine ligands, along with a chloride ion. It is widely used in organometallic chemistry and catalysis due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- typically involves the reaction of ruthenium(III) chloride with triphenylphosphine and an indenyl ligand. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The general reaction scheme is as follows:
RuCl3+2PPh3+IndH→RuCl(PPh3)2(Ind)+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as carbon monoxide or phosphines.
Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include phenylacetylene, carbon monoxide, and sodium methoxide. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound.
Major Products Formed
Phenyl Vinylidene Complex: Formed by the reaction with phenylacetylene.
Carbonyl Complex: Formed by the substitution of chloride with carbon monoxide.
Hydride Complex: Formed by the reaction with sodium methoxide.
科学的研究の応用
Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in various organic transformations, including hydrogenation, isomerization, and polymerization reactions.
Medicinal Chemistry: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and proteins.
Material Science: Employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA, proteins, and small organic molecules. The pathways involved in its action include:
Coordination to DNA: Leading to the inhibition of DNA replication and transcription.
Protein Binding: Modulating the activity of enzymes and other proteins.
Catalytic Activity: Facilitating chemical transformations through its catalytic properties.
類似化合物との比較
Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- can be compared with other similar organoruthenium compounds, such as:
Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium: Similar structure but with a cyclopentadienyl ligand instead of an indenyl ligand.
Tris(acetonitrile)cyclopentadienylruthenium hexafluorophosphate: Contains labile acetonitrile ligands, making it more reactive in certain transformations.
The uniqueness of Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- lies in its stability and versatility, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C45H37ClP2Ru |
|---|---|
分子量 |
776.2 g/mol |
IUPAC名 |
chlororuthenium(1+);1H-inden-1-ide;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C9H7.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-5-9-7-3-6-8(9)4-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p-1 |
InChIキー |
YDWKDVVMEDYMIF-UHFFFAOYSA-M |
正規SMILES |
[CH-]1C=CC2=CC=CC=C21.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)

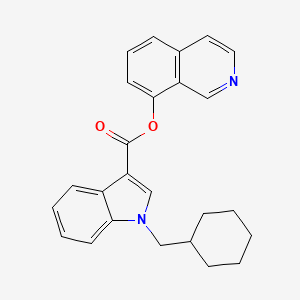
![6-benzyl-3-pyridin-4-yl-2,3,3a,4,4a,5,8,8a,9,9a-decahydro-1H-pyrazolo[4,3-g]quinazolin-7-one](/img/structure/B12353744.png)

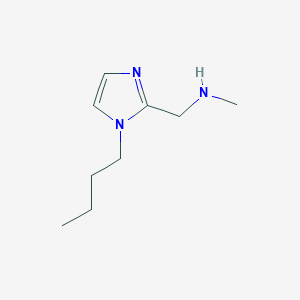
![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide;hydrochloride](/img/structure/B12353764.png)
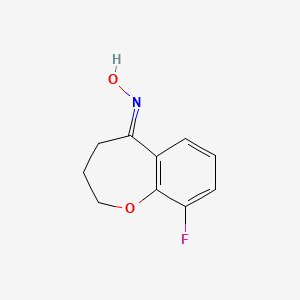
![5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid](/img/structure/B12353783.png)

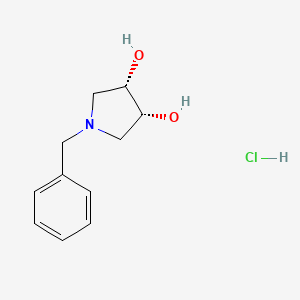
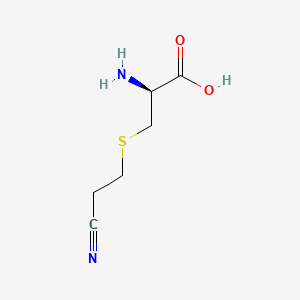
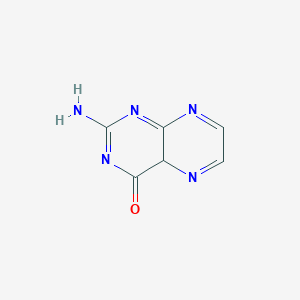
![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)
